(2E)-3-(2-hydroxy-3-nitrophenyl)-2-methylprop-2-enal
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Overview
Description
(2E)-3-(2-hydroxy-3-nitrophenyl)-2-methylprop-2-enal is an organic compound characterized by the presence of a hydroxy group, a nitro group, and an aldehyde group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-(2-hydroxy-3-nitrophenyl)-2-methylprop-2-enal typically involves the nitration of salicylaldehyde followed by an aldol condensation reaction. The nitration process involves the reaction of salicylaldehyde with a nitrating mixture of concentrated sulfuric acid and nitric acid at low temperatures to form 2-hydroxy-3-nitrobenzaldehyde . This intermediate is then subjected to an aldol condensation with acetone in the presence of a base to yield the final product .
Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems could enhance the efficiency and scalability of the process.
Types of Reactions:
Oxidation: The aldehyde group in this compound can be oxidized to form the corresponding carboxylic acid.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The hydroxy group can participate in various substitution reactions, such as esterification or etherification.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin and hydrochloric acid.
Substitution: Acid chlorides or alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: 3-(2-hydroxy-3-nitrophenyl)-2-methylprop-2-enoic acid.
Reduction: (2E)-3-(2-amino-3-hydroxyphenyl)-2-methylprop-2-enal.
Substitution: Various esters or ethers depending on the substituents used.
Scientific Research Applications
(2E)-3-(2-hydroxy-3-nitrophenyl)-2-methylprop-2-enal has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential antimicrobial and anticancer properties.
Industry: Used in the development of new materials with specific optical or electronic properties.
Mechanism of Action
The mechanism of action of (2E)-3-(2-hydroxy-3-nitrophenyl)-2-methylprop-2-enal involves its interaction with biological molecules. The nitro group can participate in redox reactions, while the aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity . The hydroxy group can also form hydrogen bonds, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
(2E)-3-(2-hydroxy-3,5-dinitrophenyl)-2-methylprop-2-enal: Contains an additional nitro group, which may enhance its reactivity and biological activity.
(2E)-3-(2-hydroxy-4-nitrophenyl)-2-methylprop-2-enal: The position of the nitro group is different, which can affect its chemical properties and interactions.
Uniqueness: (2E)-3-(2-hydroxy-3-nitrophenyl)-2-methylprop-2-enal is unique due to its specific arrangement of functional groups, which confer distinct chemical reactivity and biological activity. Its combination of hydroxy, nitro, and aldehyde groups makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
(E)-3-(2-hydroxy-3-nitrophenyl)-2-methylprop-2-enal |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO4/c1-7(6-12)5-8-3-2-4-9(10(8)13)11(14)15/h2-6,13H,1H3/b7-5+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRNALSQSWIKFRE-FNORWQNLSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=C(C(=CC=C1)[N+](=O)[O-])O)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=C(C(=CC=C1)[N+](=O)[O-])O)/C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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